molecular formula C11H7N3O2S B2723579 5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one CAS No. 1400540-04-6

5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one

Cat. No. B2723579
CAS RN: 1400540-04-6
M. Wt: 245.26
InChI Key: SDPLLCQREOLXST-UHFFFAOYSA-N
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Description

The compound “5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one” is a heterocyclic compound . It’s part of a broader class of compounds known as 1,2,4-oxadiazoles . These compounds are known for their broad range of chemical and biological properties .

Scientific Research Applications

Anticancer Properties

The derivative 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole was identified as an apoptosis inducer, showing activity against breast and colorectal cancer cell lines. It was found to induce cell cycle arrest followed by apoptosis, specifically targeting TIP47, a protein related to the insulin-like growth factor II receptor. This highlights the potential of derivatives of 5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one in cancer therapy (Zhang et al., 2005).

Antimicrobial Activity

Synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide, including derivatives with 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiol, showed good to moderate antimicrobial activity. This suggests the utility of such compounds in developing new antimicrobial agents (Bayrak et al., 2009).

Optoelectronic Applications

A study on m-terphenyl oxadiazole derivatives as electron-transporting and exciton-blocking materials for organic light-emitting diodes (OLEDs) indicates that these derivatives can significantly enhance the efficiency and reduce the driving voltage of OLEDs. This demonstrates the utility of oxadiazole derivatives in electronic and photonic devices (Shih et al., 2015).

Corrosion Inhibition

Thiazole-based pyridine derivatives were studied for their corrosion inhibition performance on mild steel in acidic environments. These studies demonstrated that such compounds could effectively protect metal surfaces from corrosion, indicating their potential in industrial applications to enhance the longevity and reliability of metal components (Chaitra et al., 2016).

Nonlinear Optical Properties

Derivatives containing the this compound structure were investigated for their nonlinear optical properties. These studies reveal that such compounds exhibit significant nonlinear refractive indices and reverse saturable absorption, suggesting their applicability in optical power limiting devices for the protection against laser threats (Poornesh et al., 2010).

properties

IUPAC Name

5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O2S/c15-9-2-1-7(5-12-9)11-13-10(14-16-11)8-3-4-17-6-8/h1-6H,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPLLCQREOLXST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1C2=NC(=NO2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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